n-(2-(4-Chloroanilino)-1-methyl-2-oxoethoxy)-3,5-bis(trifluoromethyl)benzamide
Overview
Description
N-(2-(4-Chloroanilino)-1-methyl-2-oxoethoxy)-3,5-bis(trifluoromethyl)benzamide, also known as CCM-T, is a novel small molecule with potential therapeutic applications in a variety of diseases. CCM-T is a member of the aryloxybenzamide family and has a structure similar to other aryloxybenzamides, such as 4-chloro-N-(2-chloro-4-methylphenyl)benzamide (CCMB). CCM-T has shown promising results in in vitro and in vivo studies, and has been studied for its potential to treat a range of diseases including cancer, inflammation, and Alzheimer's disease.
Scientific Research Applications
Medicinal Chemistry Applications
This compound is a part of a broader category of benzamide derivatives, which have been extensively studied for their potential antiarrhythmic properties. In particular, benzamides characterized by trifluoroethoxy ring substituents and a heterocyclic amide side chain have shown promise in oral antiarrhythmic activity. The structure-activity relationship studies of these compounds indicate that the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen are crucial for their antiarrhythmic efficacy. Flecainide acetate, a closely related compound, has been identified for clinical trials as an antiarrhythmic agent due to its potent activity (Banitt et al., 1977; Banitt et al., 1975).
Polymer Science and Materials Engineering
In the field of polymer science, the incorporation of trifluoromethyl groups into polymers, as seen in related compounds, enhances the materials' solubility in organic solvents and thermal stability. A study on semifluorinated aromatic polyamides synthesized from similar diamines demonstrated high solubility, good thermal stability, and mechanical properties, making these materials suitable for advanced technological applications (Bera et al., 2012).
Moreover, the synthesis of novel aromatic polyamides involving components with trifluoromethyl groups has shown that these polymers possess desirable properties such as high glass-transition temperatures, excellent thermal stability, and mechanical strength. These features are critical for their potential use in high-performance materials (Yang et al., 1999; Hsiao et al., 2000).
properties
IUPAC Name |
N-[1-(4-chloroanilino)-1-oxopropan-2-yl]oxy-3,5-bis(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF6N2O3/c1-9(15(28)26-14-4-2-13(19)3-5-14)30-27-16(29)10-6-11(17(20,21)22)8-12(7-10)18(23,24)25/h2-9H,1H3,(H,26,28)(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMXVSGJIDFLKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)ONC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369392 | |
Record name | CCG-1423 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-(4-Chloroanilino)-1-methyl-2-oxoethoxy)-3,5-bis(trifluoromethyl)benzamide | |
CAS RN |
285986-88-1 | |
Record name | CCG-1423 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CCG-1423 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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